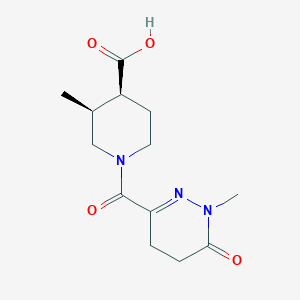![molecular formula C12H17N3O3 B7340132 3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340132.png)
3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a cyclobutane derivative that has been synthesized using various methods and has shown promising results in research applications.
Mécanisme D'action
The mechanism of action of 3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid involves the inhibition of DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of GLP-1 are increased, which leads to improved glucose control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to improve glucose control in patients with type 2 diabetes by increasing the levels of GLP-1. It has also been found to have potential applications in the treatment of other metabolic disorders such as obesity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid in lab experiments include its specificity for DPP-4 inhibition and its potential applications in the treatment of metabolic disorders. However, its limitations include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for the research and development of 3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid. These include further studies to determine its long-term safety and efficacy, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields of scientific research. Additionally, the development of novel derivatives of this compound may lead to the discovery of new and more effective treatments for metabolic disorders.
Méthodes De Synthèse
The synthesis of 3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid involves the condensation of 2-propylpyrazole-3-carboxylic acid with cyclobutanone in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with a suitable amine, such as methylamine, to obtain the final product.
Applications De Recherche Scientifique
3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective inhibitor of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which are involved in the regulation of glucose metabolism. This has led to its potential use in the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
3-[(2-propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-5-15-10(3-4-13-15)11(16)14-9-6-8(7-9)12(17)18/h3-4,8-9H,2,5-7H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMKKGRLQDMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C(=O)NC2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B7340058.png)
![(3S,4S)-1-[2-(2,2-dimethylpropanoylamino)acetyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B7340063.png)
![(3S,4S)-3-methyl-1-[3-(trifluoromethyl)cyclohexanecarbonyl]piperidine-4-carboxylic acid](/img/structure/B7340065.png)
![3-[Methyl-(6-methylpyridine-2-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340076.png)
![2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid](/img/structure/B7340082.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340088.png)
![3-[2,3-Dihydro-1,4-benzodioxine-6-carbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340089.png)
![3-[(2-Fluoro-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340098.png)
![3-[Cyclopent-3-ene-1-carbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340104.png)
![3-[Bicyclo[2.2.1]hept-5-ene-2-carbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340108.png)
![3-[[2-(2,4-Difluorophenyl)acetyl]-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340109.png)
![3-[[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7340138.png)

